molecular formula C9H12N2O2 B13670555 Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate

Cat. No.: B13670555
M. Wt: 180.20 g/mol
InChI Key: MJPIAOAJGJBHPA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted with an imino group (NH) at the 2-position and an ethyl acetate side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridone derivatives, which are known for diverse pharmacological activities, including antitumor, antimicrobial, and analgesic effects .

Properties

IUPAC Name

ethyl 2-(2-iminopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-6-4-3-5-8(11)10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPIAOAJGJBHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=CC1=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can interact with cellular pathways .

Comparison with Similar Compounds

Structural Variations and Functional Group Influence

The compound’s closest analogs differ in substituents, heterocyclic core, and oxidation states. Key comparisons include:

Compound Name Core Structure Functional Groups Key Structural Differences
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate Pyridine 2-Imino, ethyl acetate Imino group (NH) at 2-position
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate Pyridazinone 6-Oxo, benzyl, methyl Pyridazinone core (two adjacent N atoms)
Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate Pyridone 3-Hydroxy, 2-oxo Oxo group (C=O) replaces imino (NH)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietanyloxy, thioether Pyrimidine core with sulfur substituents

Key Observations :

  • The iminopyridine core in the target compound introduces a basic NH group, which may enhance hydrogen-bonding interactions compared to oxo derivatives like pyridones .

Comparison :

  • The high yield (96%) for the pyridazinone derivative highlights the efficiency of PTC conditions for alkylation. Similar protocols may apply to the target compound but require optimization for the imino group’s reactivity.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy :

  • This compound: Expected C=N stretch near 1600–1650 cm⁻¹ (similar to ).
  • Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate : C=O (1740 cm⁻¹), C=N (1603 cm⁻¹).
  • Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate : Broad O-H stretch (~3200 cm⁻¹), C=O (1650–1700 cm⁻¹).

¹H-NMR :

  • Pyridazinone derivatives show distinct aromatic proton signals (δ 6.5–8.0 ppm) and methyl/ethyl groups (δ 1.0–2.5 ppm).
  • Iminopyridine analogs would exhibit NH proton signals (δ ~8–10 ppm), absent in oxo derivatives.

Melting Points :

  • Pyridazinone derivative: 89–93°C .

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